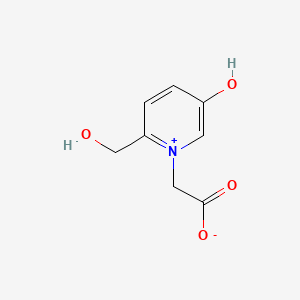

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate” is a compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 g/mol . The IUPAC name for this compound is 2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) . The canonical SMILES structure is C1=CC(=N+CC(=O)[O-])CO .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 84.5 Ų . It has a rotatable bond count of 2 . The compound is covalently bonded and its complexity is calculated to be 180 .Applications De Recherche Scientifique

Catalyst in Organic Synthesis

This compound serves as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, as well as in the aminolysis of a polyglutamate .

Aminolysis Reactivity

It has shown advantageous reactivity in onium salt coupling reagents, particularly in the activation and aminolysis steps of structurally more hindered pyrimidine substrates .

Intermediate for Organic Synthesis

Acting as an intermediate, it is widely employed in various organic synthesis processes and serves as a laboratory reagent .

Inhibitory and Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated for their inhibitory behavior and antioxidant activity, showing potential as antioxidative cores of multifunctional agents .

Iron Chelation

The synthesis and coordination ability towards Fe3+ have been studied, indicating its potential use in iron chelation therapies .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as hydroxyl pyridinones, have been reported to inhibit aldose reductase (alr2) and exhibit antioxidant action .

Mode of Action

It is suggested that hydroxyl pyridinones, which are structurally similar, combine alr2 inhibition with antioxidant action . This dual action could potentially be a part of the mechanism of action of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate.

Biochemical Pathways

Based on the reported activities of similar compounds, it might be involved in the regulation of oxidative stress pathways and glucose metabolism .

Result of Action

Similar compounds have been reported to exhibit antioxidant action and inhibit alr2 , which could potentially lead to the regulation of oxidative stress and glucose metabolism.

Propriétés

IUPAC Name |

2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPIAMKLWFQNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1O)CC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2957713.png)

![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)